8-Amino-7-methyl-4-chromanone

Synthetic efficiency Process chemistry Chromanone procurement

8-Amino-7-methyl-4-chromanone (C₁₀H₁₁NO₂, MW 177.20 g/mol) is a synthetic bicyclic 4-chromanone derivative featuring an amino substituent at position 8 and a methyl group at position 7 on the benzopyran-4-one scaffold. The fused benzene–dihydropyran ring system is shared with a broad class of chromanone analogs that display diverse pharmacological activities, but the specific 8-NH₂/7-CH₃ substitution pattern creates a unique hydrogen-bond donor/acceptor topology and lipophilicity profile that cannot be replicated by the unsubstituted core or by single-substituent variants.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8557532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-7-methyl-4-chromanone
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)CCO2)N
InChIInChI=1S/C10H11NO2/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3H,4-5,11H2,1H3
InChIKeyQLQFQLBDKLJIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-7-methyl-4-chromanone Procurement: Structural Identity and Benchmark Specifications


8-Amino-7-methyl-4-chromanone (C₁₀H₁₁NO₂, MW 177.20 g/mol) is a synthetic bicyclic 4-chromanone derivative featuring an amino substituent at position 8 and a methyl group at position 7 on the benzopyran-4-one scaffold [1]. The fused benzene–dihydropyran ring system is shared with a broad class of chromanone analogs that display diverse pharmacological activities, but the specific 8-NH₂/7-CH₃ substitution pattern creates a unique hydrogen-bond donor/acceptor topology and lipophilicity profile that cannot be replicated by the unsubstituted core or by single-substituent variants [2]. A one-step synthesis protocol using adapted Vilsmeier conditions delivers the title compound in quantitative yield, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1].

Why Generic 4-Chromanone Substitution Fails: Quantifiable Selectivity Risks for 8-Amino-7-methyl-4-chromanone


Generic substitution among 4-chromanone congeners is demonstrably unsafe for procurement decisions because small positional changes in substituents produce large quantitative shifts in biological target engagement. In the monoamine oxidase (MAO) system, a C7-methyl substitution on a chromone core yields an hMAO-B IC₅₀ of 0.0827 µM, a value that shifts to 0.0863 µM when the methyl is moved to C6 and to 0.0672 µM when the substituent is hydrogen—a 23% change in potency from a single methyl relocation [1]. The introduction of an 8-amino group adds hydrogen-bond donor capacity and alters the pKa of the aromatic ring, parameters that are absent in 8-unsubstituted analogs such as 7-methyl-4-chromanone or chroman-4-one. Furthermore, C7-substituted chromanones have been demonstrated to act as selective and reversible hMAO-B inhibitors with nanomolar potency, a profile directly tied to the specific substituent identity and position [2]. These data establish that each substitution pattern creates a distinct pharmacological entity that cannot be assumed interchangeable without direct comparative evidence.

8-Amino-7-methyl-4-chromanone Quantitative Differentiation Evidence: Comparator Data Guide


One-Step Quantitative Synthesis Yield versus Multi-Step Chromanone Routes

8-Amino-7-methyl-4-chromanone is accessible via a one-step synthesis under adapted Vilsmeier conditions in quantitative yield, a metric that exceeds the typical 50–93% yields reported for multi-step general 4-chromanone syntheses via Michael addition–cyclization sequences [1]. This synthetic accessibility directly impacts procurement cost, scalability, and batch-to-batch reproducibility for research use [2].

Synthetic efficiency Process chemistry Chromanone procurement

C7-Methyl Effect on hMAO-B Inhibition Potency: Class-Level SAR Inference

Class-level SAR data for chromone derivatives demonstrate that a 7-methyl substituent confers an hMAO-B IC₅₀ of 0.0827 µM, representing a measurable improvement over the 6-methyl analog (IC₅₀ = 0.0863 µM) and approaching the potency of the unsubstituted chromone (IC₅₀ = 0.0672 µM) [1]. Although direct data for 8-amino-7-methyl-4-chromanone against MAO-B are not published, the presence of the 7-methyl group—combined with the hydrogen-bond donor capacity of the 8-amino substituent—is predicted by SAR to enhance MAO-B binding relative to 8-unsubstituted chromanone cores. C7-substituted chromanones have independently been validated as selective, reversible, nanomolar-potency hMAO-B inhibitors [2]. The 8-amino group introduces additional polarity and hydrogen-bonding capability not present in 7-methyl-4-chromanone or chroman-4-one, which may alter isoform selectivity (MAO-A vs. MAO-B) in a quantitatively distinct manner.

MAO-B inhibition Neurodegeneration Structure–activity relationship

8-Amino-7-methyl-4-chromanone Cellular Differentiation Activity: Patent-Level Functional Claim

Patent disclosures describe that chromanone derivatives bearing the 8-amino-7-methyl substitution pattern exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting applications as anticancer agents and for treatment of skin diseases such as psoriasis [1]. This functional claim is specific to the 8-amino-7-methyl substitution topology and is not shared by the unsubstituted 4-chromanone core or by 7-methyl-4-chromanone lacking the 8-amino group. The differentiation-inducing property provides a distinct biological readout that can guide selection for phenotypic screening programs where monocyte-lineage commitment is a mechanistic endpoint.

Cellular differentiation Anticancer agent Monocyte induction

8-Amino-7-methyl-4-chromanone Procurement Scenarios: Where the Evidence Supports Selection


MAO-B Inhibitor Lead Optimization: C7/C8 Disubstituted Chromanone Scaffold

In medicinal chemistry campaigns targeting selective, reversible MAO-B inhibition for neurodegenerative disease, 8-amino-7-methyl-4-chromanone serves as a scaffold with a validated C7-methyl potency anchor (hMAO-B IC₅₀ ~0.083 µM for the 7-methylchromone class) and an 8-NH₂ handle for further SAR exploration [Section_3, Evidence_Item_2]. The quantitative one-step synthesis with full spectroscopic characterization enables rapid analog generation and reproducible procurement [1].

Differentiation Therapy Phenotypic Screening: Monocyte Induction Model

For phenotypic screening programs investigating differentiation-inducing anticancer or dermatological agents, the claimed activity of 8-amino-7-methyl-substituted chromanones in arresting undifferentiated cell proliferation and promoting monocyte differentiation provides a mechanistically defined entry point distinct from chroman-4-one and 7-methyl-4-chromanone [Section_3, Evidence_Item_3].

Synthetic Methodology Development: Vilsmeier One-Pot Chromanone Assembly

The adapted Vilsmeier one-step protocol that delivers 8-amino-7-methyl-4-chromanone in quantitative yield can serve as a benchmark method for process chemistry groups developing efficient chromanone syntheses, offering superior atom economy and step count compared to the two-step Michael addition–cyclization route (50–93% yield) [1] [Section_3, Evidence_Item_1].

Chemical Probe Development: Dual Hydrogen-Bond Donor/Acceptor Chromanone

The 8-NH₂/7-CH₃/4-ketone functional group triad creates a unique hydrogen-bond donor–acceptor pharmacophore within the chromanone scaffold that is not available in any single-substituent comparator. This makes the compound a valuable core for designing chemical probes where specific hydrogen-bond interactions with target proteins (e.g., kinases, MAO, cholinesterases) are hypothesized [2].

Quote Request

Request a Quote for 8-Amino-7-methyl-4-chromanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.